molecular formula C13H16N2OS2 B6896143 2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide

2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide

Cat. No.: B6896143
M. Wt: 280.4 g/mol
InChI Key: MNHISQYRQDLKOS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide is a complex organic compound belonging to the thienopyridine family. This compound features a thiazinane ring, a sulfur-containing heterocycle, and a thieno[3,2-b]pyridine moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazinane ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the sulfur atom in the thiazinane ring.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine or thiazinane rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are typically employed.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of thioethers or other reduced sulfur-containing compounds.

  • Substitution: : Introduction of various functional groups at the pyridine or thiazinane rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

Biologically, 2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide may exhibit various bioactivities, such as antimicrobial, antioxidant, and anti-inflammatory properties. These properties make it a candidate for further research in drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets and pathways may lead to the development of new drugs for treating diseases.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings could improve the performance of various products.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Thienopyridines: : These compounds share the thieno[3,2-b]pyridine core structure but may differ in their substituents and functional groups.

  • Thiazinanes: : Other thiazinane derivatives with different substituents and ring sizes.

  • Thiazoles: : Compounds containing a thiazole ring, which is structurally similar to the thiazinane ring.

Uniqueness

2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide is unique due to its specific combination of the thieno[3,2-b]pyridine and thiazinane rings, as well as the presence of the dimethyl group. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-13(2)9-15(6-8-18(13)16)11-3-5-14-10-4-7-17-12(10)11/h3-5,7H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHISQYRQDLKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1=O)C2=C3C(=NC=C2)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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